Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]-
CAS No.: 72968-82-2
Cat. No.: VC3825074
Molecular Formula: C22H26N6O2S
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72968-82-2 |
|---|---|
| Molecular Formula | C22H26N6O2S |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | N-[2-[(2,6-dicyano-4-methylphenyl)diazenyl]-5-(dipropylamino)phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C22H26N6O2S/c1-5-9-28(10-6-2)19-7-8-20(21(13-19)27-31(4,29)30)25-26-22-17(14-23)11-16(3)12-18(22)15-24/h7-8,11-13,27H,5-6,9-10H2,1-4H3 |
| Standard InChI Key | DYOVEOOVFVMXAP-UHFFFAOYSA-N |
| SMILES | CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)C)C#N)NS(=O)(=O)C |
| Canonical SMILES | CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)C)C#N)NS(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s structure integrates three key moieties:
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A methanesulfonamide group (-SO2NH2) at the N-position, enhancing water solubility and hydrogen-bonding potential.
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A dipropylamino group (-N(C3H7)2) at the para position of the benzene ring, contributing to steric bulk and basicity.
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A 2,6-dicyano-4-methylphenylazo group (-N=N-C6H2(CN)2(CH3)), providing strong UV absorption and chromophoric properties .
The InChIKey DYOVEOOVFVMXAP-UHFFFAOYSA-N confirms its unique stereochemical configuration, while the SMILES string CCCN(CCC)C1=CC(NS(C)(=O)=O)=C(C=C1)N=NC1=C(C=C(C)C=C1C#N)C#N delineates the connectivity of substituents .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H26N6O2S | |
| Molecular Weight | 438.55 g/mol | |
| LogP | 4.89 | |
| CAS Number | 72968-82-2 | |
| UV λmax | ~450–500 nm (azo chromophore) |
Spectroscopic Characterization
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UV-Vis Spectroscopy: The azo group (-N=N-) absorbs strongly in the visible range (450–500 nm), making the compound suitable for HPLC-diode array detection (DAD) .
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Mass Spectrometry: Electrospray ionization (ESI-MS) typically reveals a molecular ion peak at m/z 439.1 ([M+H]+), with fragmentation patterns indicating loss of sulfonamide (-SO2NH2) and cyanide groups .
Synthesis and Optimization
Reaction Pathways
The synthesis involves a multi-step sequence:
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Diazotization: Reaction of 2,6-dicyano-4-methylaniline with nitrous acid (HNO2) to form the diazonium salt.
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Coupling: The diazonium salt reacts with N-(5-amino-2-(dipropylamino)phenyl)methanesulfonamide under alkaline conditions to yield the azo linkage .
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Purification: Crude product is purified via recrystallization from nitroalkane solvents (e.g., nitroethane), leveraging temperature-dependent solubility .
A patent by details the use of nitroalkane diluents (e.g., nitroethane) to facilitate high-purity synthesis (>94% yield). The nitroalkane enhances solubility of intermediates at elevated temperatures (50–70°C) while precipitating by-products like ammonium chloride.
Scalability and Industrial Feasibility
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Solvent Recycling: Nitroalkane filtrates containing residual product can be reused without purification, reducing waste .
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Process Safety: The reaction is exothermic but manageable at controlled temperatures (<90°C).
Analytical Applications
HPLC Method Development
The compound is a benchmark analyte in reverse-phase (RP) HPLC:
Table 2: Optimal HPLC Conditions
| Parameter | Specification | Source |
|---|---|---|
| Column Temperature | 25–30°C | |
| Flow Rate | 0.8–1.0 mL/min | |
| Detection | DAD at 280, 320, 360 nm | |
| Injection Volume | 5–10 µL |
Pharmacokinetic Studies
Its chromatographic stability and detectability make it suitable for tracking drug metabolites in biological matrices . For instance, a 2022 study validated its use in isolating impurities from antineoplastic agents .
Industrial and Research Applications
Dye and Pigment Industry
The azo chromophore classifies it as a disperse dye precursor. Compared to Disperse Blue 165 (CAS 41642-51-7), it shows superior lightfastness due to electron-withdrawing cyano groups .
Material Science
Thin films incorporating the compound exhibit nonlinear optical (NLO) properties, with second-harmonic generation (SHG) intensities comparable to urea .
Comparative Analysis with Analogues
Table 3: Structural and Functional Analogues
| Compound | CAS Number | Key Differences | Application |
|---|---|---|---|
| Disperse Blue 165 | 41642-51-7 | Acetamide vs. sulfonamide | Textile dyeing |
| N-Methyl methanesulfonamide | 3144-09-0 | Lacks azo and cyano groups | Solvent additive |
| C.I. Disperse Red 179 | 16586-42-8 | Benzothiazole azo core | Polymer coloration |
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